2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride
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Overview
Description
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is known for its unique structure, which includes a methyl group, an oxolane ring, and an aniline moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with oxolane-3-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 6-8 hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxolane-3-one derivatives.
Reduction: Formation of 2-methyl-4-(oxolan-3-yloxy)aniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(tetrahydrofuran-3-yloxy)aniline
- 2-Methyl-4-(oxolan-2-yloxy)aniline
- 2-Methyl-4-(oxolan-4-yloxy)aniline
Uniqueness
2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride is unique due to its specific oxolane ring position and the presence of a hydrochloride group. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-methyl-4-(oxolan-3-yloxy)aniline;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10H,4-5,7,12H2,1H3;1H |
InChI Key |
MKDZTLYNXGAWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCOC2)N.Cl |
Origin of Product |
United States |
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